1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride chemical structure and properties
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride chemical structure and properties
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride: Structure, Properties, Synthesis, and Applications
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of numerous therapeutic agents across various disease areas, including oncology and inflammation.[3][4] This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride, a key heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a detailed synthetic pathway with experimental insights, and its potential applications as a strategic intermediate in the discovery of novel therapeutics.
Chemical Structure and Nomenclature
The structure of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride is defined by three primary components: a five-membered pyrazole ring, a 4-amino functional group that serves as a critical handle for further derivatization, and a 4-fluorobenzyl group at the N1 position, which can modulate the compound's pharmacokinetic properties. The dihydrochloride salt form enhances solubility in aqueous media, a crucial attribute for biological screening and formulation.
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IUPAC Name: 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine dihydrochloride
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Molecular Formula: C₁₀H₁₃Cl₂FN₃
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CAS Number: While a specific CAS number for the dihydrochloride salt is not broadly listed, the free base is a distinct chemical entity. Researchers should verify the CAS associated with their specific supplier.
Caption: Chemical structure of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride.
Physicochemical Properties
Experimental data for 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride is not extensively published. The following table consolidates calculated values for the dihydrochloride salt and computed properties for the closely related free base of the 2-fluoro isomer, providing a reliable estimate for research purposes.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₃Cl₂FN₃ | - |
| Molecular Weight | 284.14 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar salts[5] |
| Monoisotopic Mass | 191.08587549 Da | Computed (Free Base, 2-fluoro isomer)[6] |
| XLogP3 | 1.2 | Computed (Free Base, 2-fluoro isomer)[6] |
| Hydrogen Bond Donor Count | 1 | Computed (Free Base, 2-fluoro isomer)[6] |
| Hydrogen Bond Acceptor Count | 3 | Computed (Free Base, 2-fluoro isomer)[6] |
| Rotatable Bond Count | 2 | Computed (Free Base, 2-fluoro isomer)[6] |
Proposed Synthetic Pathway and Experimental Protocol
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for the title compound is scarce, a reliable pathway can be designed based on well-established pyrazole chemistry.[7][8] The proposed three-step synthesis starts from commercially available 4-nitro-1H-pyrazole.
Synthetic Workflow Visualization
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(4-Fluorobenzyl)-4-nitro-1H-pyrazole (N-Alkylation)
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Rationale: The N-alkylation of the pyrazole ring is a standard transformation. Acetonitrile is selected as the solvent for its appropriate boiling point and ability to dissolve the reactants. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the pyrazole N-H without causing unwanted side reactions.
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Procedure:
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To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 15 minutes.
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Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
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Step 2: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine (Nitro Reduction)
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Rationale: The reduction of an aromatic nitro group to an amine is a classic transformation. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a highly effective and chemoselective method, well-tolerated by the pyrazole and fluorophenyl rings.
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Procedure:
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Dissolve 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol.
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Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.
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Heat the mixture to reflux. The reaction is typically complete within a few hours (monitor by TLC).
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Cool the reaction to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the free base amine.
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Step 3: Formation of 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride
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Rationale: Conversion to a hydrochloride salt increases stability and aqueous solubility. Using a solution of HCl in a solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, yielding a pure, crystalline solid. The use of at least two equivalents of HCl ensures the formation of the dihydrochloride salt by protonating both the primary amine and one of the basic pyrazole nitrogens.
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Procedure:
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Dissolve the crude 1-(4-fluorobenzyl)-1H-pyrazol-4-amine free base in a minimal amount of isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) with stirring.
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A precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.
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Applications in Drug Discovery and Medicinal Chemistry
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride is not an end-product therapeutic but rather a high-value intermediate for constructing libraries of more complex molecules. Its utility stems from the strategic combination of its structural features:
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The 4-Aminopyrazole Core: The primary amino group at the C4 position is a versatile synthetic handle. It readily participates in reactions such as amide bond formation, sulfonamide synthesis, and reductive amination, allowing for the exploration of a vast chemical space and the introduction of diverse pharmacophoric elements.
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Privileged Scaffold: The pyrazole ring itself is a proven bioisostere for other aromatic systems and is integral to many kinase inhibitors and other targeted therapies.[9] Its defined geometry and hydrogen bonding capabilities make it ideal for interacting with protein active sites.
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The 4-Fluorobenzyl Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. It can also improve binding affinity through favorable electrostatic interactions and modulate the compound's overall lipophilicity.
This building block is particularly well-suited for the synthesis of inhibitors targeting ATP-binding sites in kinases, where an N-substituted pyrazole can act as a hinge-binding motif and the exocyclic amine can be functionalized to interact with the solvent-exposed region of the enzyme.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted from the supplier, general guidelines based on analogous structures apply.
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Hazard Identification: Similar amine hydrochlorides and pyrazole derivatives may cause skin and eye irritation.[10] Avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[11][12] Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed and store in a cool, dry, and dark place to prevent degradation.[13] Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Dihydrochloride represents a strategically designed chemical scaffold with significant potential for drug discovery. Its structure combines the biologically relevant pyrazole core with a versatile amino handle and a metabolically robust fluorobenzyl group. The robust synthetic pathway outlined herein provides a clear and efficient route to this valuable intermediate. For researchers and scientists in medicinal chemistry, this compound serves as an excellent starting point for the development of novel, targeted therapeutics.
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